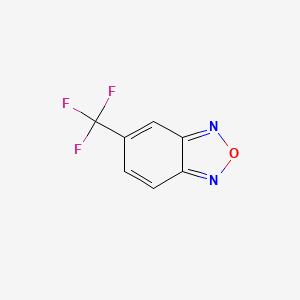

5-(Trifluoromethyl)-2,1,3-benzoxadiazole

Description

Significance of the 2,1,3-Benzoxadiazole Heterocyclic Core in Advanced Chemical Research

The 2,1,3-benzoxadiazole (BOX) core, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered substantial attention in advanced chemical research. Its structure, featuring a benzene (B151609) ring fused to an oxadiazole ring, imparts a unique set of electronic and photophysical properties. The BOX heterocycle is recognized as an electron-accepting unit, a feature that makes it a critical building block in the design of donor-acceptor (D-A) type molecules. nih.govresearchgate.net This architecture is fundamental to the development of materials for organic electronics.

Derivatives of 2,1,3-benzoxadiazole and its sulfur analogue, 2,1,3-benzothiadiazole (B189464) (BTD), are extensively used as components in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors. researchgate.netwikipedia.orgmdpi.com The inherent fluorescence of many BOX derivatives is one of their most exploited characteristics. nih.gov For instance, 4-chloro-7-nitrobenzo-2,1,3-oxadiazole (NBD-Cl) is a widely utilized fluorescent probe for labeling amines in biological systems. researchgate.netmit.edu The appeal of the BOX core stems from its ability to form compounds with intense fluorescence, significant Stokes shifts (the difference between the absorption and emission maxima), and high thermal stability, which are crucial for developing robust optical and electronic devices. nih.govmdpi.comnih.gov

The Strategic Role of Trifluoromethylation in Modulating Electronic and Chemical Properties within Benzoxadiazole Scaffolds

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is a powerful and widely adopted strategy in modern chemistry for fine-tuning molecular properties. researchgate.netnih.gov The -CF3 group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms, exerting a potent negative inductive effect (-I). researchgate.net Unlike the nitro group (-NO2), another common electron-withdrawing substituent, the -CF3 group does not participate in π-back donation, offering a different mechanism for electronic modulation.

Attaching a -CF3 group to a heterocyclic core like benzoxadiazole is expected to have profound effects. It can significantly lower the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials with specific electrochemical properties, such as high electron affinity for use in n-type organic semiconductors. researchgate.net Furthermore, the -CF3 group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the development of pharmaceutical compounds. researchgate.net The development of direct C-H trifluoromethylation methods has made the synthesis of such molecules more accessible and scalable. nih.govresearchgate.net

Overview of Established Academic Investigations into 2,1,3-Benzoxadiazole Systems and their Substituted Analogs

Academic research has extensively explored the synthesis and properties of various substituted 2,1,3-benzoxadiazole analogs to tune their performance for specific applications. Much of this work focuses on creating D-A systems, where the benzoxadiazole unit acts as the acceptor. nih.govnih.gov

Common modifications include the introduction of:

Alkoxy Chains: Attaching long alkyl-oxygen chains to the benzene ring improves the solubility of the resulting materials and can influence their solid-state packing, which is crucial for device performance. mit.edu

Nitro Groups: The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a classic example, known for its use in fluorescent probes and as an inhibitor for certain enzymes. nih.govnih.gov The nitro group is a strong electron-withdrawing group that enhances the acceptor properties of the core.

Extended π-Systems: Coupling the benzoxadiazole core with other aromatic or heterocyclic units (like tetrazoles or thiophenes) through linking groups (like alkynes) extends the π-conjugation. nih.gov This typically results in a red-shift of the absorption and emission spectra and can lead to materials with small electronic band gaps suitable for solar cells and other optoelectronic applications. nih.govfrontiersin.org

These investigations have produced a library of benzoxadiazole derivatives with a wide range of photophysical and electrochemical properties, demonstrating the core's versatility. frontiersin.orgresearchgate.net

Research Impetus and Objectives for In-depth Studies on 5-(Trifluoromethyl)-2,1,3-benzoxadiazole

The motivation for the in-depth study of this compound stems from a logical combination of the established benefits of its constituent parts. The primary impetus is to create a novel building block that synergistically merges the favorable photophysical characteristics of the benzoxadiazole core with the powerful and unique electronic modulation of the trifluoromethyl group.

The key research objectives for investigating this specific compound include:

Synthesis and Characterization: To establish efficient and scalable synthetic routes to high-purity this compound.

Photophysical and Electrochemical Analysis: To precisely measure its absorption and emission spectra, fluorescence quantum yield, Stokes shift, and redox potentials. This allows for a direct comparison with well-known analogs, particularly the nitro-substituted derivatives.

Comparative Studies: To understand how the -CF3 group's strong inductive effect, devoid of π-effects, alters the electronic structure and properties compared to the -NO2 group, which exhibits both inductive and mesomeric effects.

Evaluation as a Building Block: To incorporate this compound into larger π-conjugated systems (e.g., polymers or D-A-D molecules) and assess its potential for creating new materials with enhanced stability, high electron affinity, and tailored optoelectronic properties for applications in organic electronics and sensing.

Research Data

The following table presents a comparison of key properties for the parent 2,1,3-benzoxadiazole, a well-studied nitro-substituted analog, and the theoretically expected properties for the title compound, this compound. The expected values are based on the known strong electron-withdrawing nature of the -CF3 group, which typically lowers frontier molecular orbital energies and can lead to a blue-shift in emission compared to a nitro analog.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNSLWNYSKEJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380510 | |

| Record name | 5-(trifluoromethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541539-79-1 | |

| Record name | 5-(trifluoromethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Pathways for the Construction of 2,1,3-Benzoxadiazole Scaffolds

The construction of the 2,1,3-benzoxadiazole core is a well-documented area of heterocyclic chemistry, with several reliable methods established for its formation.

The most prevalent method for forming the 2,1,3-benzoxadiazole ring involves the intramolecular cyclization of ortho-substituted nitrobenzene (B124822) derivatives. A common and effective pathway starts from a 2-nitroaniline (B44862) precursor. This transformation is typically a two-step process:

Oxidative Cyclization to the N-oxide: The 2-nitroaniline is first subjected to oxidative cyclization to form a 2,1,3-benzoxadiazole-1-oxide (also known as a benzofuroxan). This reaction is often achieved using oxidizing agents like sodium hypochlorite (B82951) (NaOCl) in a basic medium. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate this step. frontiersin.orgnih.gov

Reduction of the N-oxide: The intermediate N-oxide is then deoxygenated to yield the final 2,1,3-benzoxadiazole. A variety of reducing agents can be employed for this purpose, with triphenylphosphine (B44618) (PPh₃) in a solvent like toluene or xylene being a common choice. frontiersin.orgnih.gov

This sequence provides a high-yielding route to the core heterocyclic scaffold.

The synthesis of functionalized benzoxadiazoles, including the title compound, heavily relies on the use of appropriately substituted precursor molecules. The general strategy involves preparing an aniline (B41778) derivative with the desired substituents already in place before performing the ring-closing cyclization.

For the 2,1,3-benzoxadiazole scaffold, the key precursor is a substituted 2-nitroaniline. The nature and position of the substituents on the aromatic ring dictate the final structure of the benzoxadiazole derivative. This precursor-based approach is fundamental for controlling the regiochemistry of the final product, as direct functionalization of the benzoxadiazole ring can be challenging and may lead to mixtures of isomers.

Targeted Synthesis of 5-(Trifluoromethyl)-2,1,3-benzoxadiazole and its Key Intermediates

To synthesize the specific target compound, this compound, the synthetic strategy must be adapted to ensure the trifluoromethyl group is introduced at the correct position on the benzene (B151609) ring.

Direct regioselective trifluoromethylation of the pre-formed 2,1,3-benzoxadiazole ring at the 5-position is not a commonly reported method. The electron-deficient nature of the benzoxadiazole ring system makes electrophilic aromatic substitution challenging. Therefore, the most effective and regioselective methodology is to build the trifluoromethyl group into the precursor molecule prior to the cyclization reaction that forms the heterocyclic ring. This ensures unambiguous placement of the CF₃ group.

The key to this approach is the synthesis of 4-nitro-3-(trifluoromethyl)aniline, which serves as the direct precursor for the final cyclization.

One common industrial method starts from 5-chloro-2-nitrobenzotrifluoride. This compound is subjected to ammonolysis, where it is heated with aqueous ammonia in a high-pressure reactor to replace the chlorine atom with an amino group, yielding 4-nitro-3-(trifluoromethyl)aniline with high purity and yield.

Another pathway begins with m-(trifluoromethyl)aniline. This approach involves a protection-nitration-deprotection sequence:

Protection: The amino group of m-(trifluoromethyl)aniline is first protected, for example, by reacting it with acetyl chloride to form N-[3-(trifluoromethyl)phenyl]acetamide.

Nitration: The protected intermediate is then nitrated. The acetamido group directs the incoming nitro group to the para position, yielding 4-nitro-3-trifluoromethylacetanilide.

Deprotection: Finally, the acetyl protecting group is removed by hydrolysis, typically using a base like potassium carbonate in an alcohol solution, to give the desired 4-nitro-3-(trifluoromethyl)aniline.

Once the key intermediate, 4-nitro-3-(trifluoromethyl)aniline, is obtained, it can be converted to this compound using the established cyclization methods described in section 2.1.

Table 1: Synthetic Routes to the Key Precursor 4-Nitro-3-(trifluoromethyl)aniline

| Starting Material | Key Steps | Reagents | Product |

| 5-Chloro-2-nitrobenzotrifluoride | Ammonolysis | Aqueous Ammonia (NH₃), Heat, Pressure | 4-Nitro-3-(trifluoromethyl)aniline |

| m-(Trifluoromethyl)aniline | 1. Acetylation2. Nitration3. Hydrolysis | 1. Acetyl Chloride2. Nitric Acid3. Potassium Carbonate | 4-Nitro-3-(trifluoromethyl)aniline |

Advanced Catalytic Approaches in Benzoxadiazole Synthesis

While classical stoichiometric reagents are effective, modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

In the context of benzoxadiazole synthesis, catalysis can be applied at various stages. As mentioned, phase-transfer catalysts like TBAB are used to facilitate the initial oxidative cyclization of 2-nitroanilines. frontiersin.orgnih.gov

More advanced approaches focus on the reductive cyclization step. The Cadogan reaction, which involves the deoxygenative cyclization of nitro compounds using phosphines, can be made catalytic. This involves a P(III)/P(V)=O redox cycle where a phosphine oxide is catalytically regenerated back to the active phosphine using a stoichiometric reductant like a hydrosilane. This approach reduces the amount of phosphine-related waste.

Furthermore, transition metal catalysis offers powerful alternatives. Copper-catalyzed methods have been developed for the synthesis of benzoxazoles through regioselective C-H functionalization and C-O bond formation, using air as the terminal oxidant. nih.gov While this example leads to a related benzoxazole (B165842), the principles of using transition metals to catalyze the formation of the heterocyclic ring from substituted anilines are relevant. The catalytic reduction of the nitro group in 2-nitroanilines is also a well-studied field, employing various metal nanoparticles (e.g., gold, copper-ferrite) to generate the reactive amino intermediate in situ, which can then undergo cyclization. nih.gov These catalytic reduction methods can offer milder conditions and higher efficiency compared to traditional reducing agents.

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer efficient and selective methods for the synthesis and functionalization of benzoxadiazole scaffolds. Palladium and copper catalysts are particularly prominent in facilitating C-H bond arylations and other cross-coupling reactions.

Palladium-Catalyzed C-H Arylations:

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted benzoxadiazoles. This method avoids the pre-functionalization of the benzoxadiazole ring, thus offering a more atom-economical approach. While specific examples for the direct C-H arylation of this compound are not extensively documented in publicly available literature, the general principles of this methodology are applicable. For instance, the palladium-catalyzed C-H arylation of benzoxazoles and benzothiazoles with aryltrimethylammonium triflates has been reported to proceed with reasonable to excellent yields researchgate.net. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand in a high-boiling solvent.

A plausible reaction scheme for the Pd-catalyzed C-H arylation of a related benzofuran is shown below, illustrating the general principle that could be adapted for this compound.

| Catalyst | Arylating Agent | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Ar₃SbF₂ | 1,2-DCE | CuCl₂ | 80 | Moderate to High | nih.gov |

| Pd(OAc)₂ | Aryl Bromides | Anisole | Benzoic Acid | 140 | 40-72 | nih.gov |

This table presents data for the arylation of benzofurans, a related heterocyclic system, to illustrate the general conditions that could be optimized for this compound.

Copper-Catalyzed Electrophilic Arylation:

Copper-catalyzed reactions are also utilized in the modification of benzoxadiazole derivatives. While direct Cu-catalyzed electrophilic arylation on the pre-formed this compound ring is not well-documented, copper catalysis can be involved in subsequent transformations of the molecule. For example, the synthesis of trifluoromethylated 1,2,4-triazoles can be achieved via a copper-catalyzed three-component reaction of aryldiazonium salts with fluorinated diazo reagents and nitriles mdpi.com.

Base-Mediated Annulation Processes

Base-mediated annulation processes provide a classical yet effective route to the benzoxadiazole core. This typically involves the condensation of an o-substituted nitrobenzene derivative followed by reductive cyclization. A common precursor for the synthesis of this compound is 4-chloro-3-nitrobenzotrifluoride nbinno.comgoogle.comnih.gov.

The synthesis can proceed via a two-step process:

Nucleophilic Aromatic Substitution: The chlorine atom in 4-chloro-3-nitrobenzotrifluoride is substituted by a nucleophile, such as an azide (B81097) or an amine. This reaction is typically carried out in the presence of a base.

Reductive Cyclization: The resulting intermediate is then subjected to reduction of the nitro group, which is followed by an intramolecular cyclization (annulation) to form the 2,1,3-benzoxadiazole ring.

While this is a multi-step process rather than a single base-mediated annulation, the cyclization step is often facilitated by the reaction conditions. An expedient [3+3] annulation method has been reported for synthesizing ring-fluorinated imidazo[1,2-a]pyridines, which highlights the utility of base-mediated strategies in constructing nitrogen-containing heterocycles . Although a different heterocyclic system, this demonstrates the potential for developing similar annulation strategies for benzoxadiazoles.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency.

Atom Economy and Solvent Selection in Reaction Optimization

Atom Economy:

The concept of atom economy is crucial in assessing the sustainability of a synthetic route. Metal-catalyzed direct C-H arylation reactions, in principle, offer higher atom economy compared to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organometallic reagents or halides). This is because C-H activation avoids the generation of stoichiometric amounts of byproducts from the activating groups.

In the context of the synthesis from 4-chloro-3-nitrobenzotrifluoride, the atom economy of the nucleophilic substitution and reductive cyclization sequence would depend on the specific reagents used. The generation of inorganic salts as byproducts is common in such routes.

Solvent Selection:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional cross-coupling reactions employ polar aprotic solvents like DMF or DMA, which are now recognized as hazardous. Research is actively exploring the use of more environmentally benign solvents. For instance, the use of anisole, a greener aromatic solvent, has been reported for the palladium-catalyzed direct C-5 arylation of azoles nih.gov. The development of reactions in water or other bio-based solvents is a key goal in green chemistry.

| Solvent | EHS Classification | Application Example | Reference |

| DMF | Hazardous | C-H Arylation of Benzoxazoles | researchgate.net |

| DMA | Hazardous | General Cross-Coupling | - |

| Anisole | Greener Alternative | C-5 Arylation of Azoles | nih.gov |

| 1,2-DCE | Halogenated (Undesirable) | C-H Arylation of Benzofurans | nih.gov |

This table provides a general comparison of solvents used in related arylation reactions and their environmental, health, and safety (EHS) considerations.

Optimizing reaction conditions to use greener solvents, reduce catalyst loading, and minimize waste generation are key aspects of developing sustainable synthetic methodologies for this compound.

Derivatization and Structural Modification of 5 Trifluoromethyl 2,1,3 Benzoxadiazole

Functionalization at the Benzoxadiazole Core Positions

The reactivity of the 5-(trifluoromethyl)-2,1,3-benzoxadiazole core allows for targeted modifications, enabling the fine-tuning of its chemical and physical properties for various applications. These modifications primarily involve the introduction of diverse functional groups and the conjugation with biomolecules.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of a substituted benzene (B151609) ring is significantly influenced by the attached functional groups, which are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs pull electron density away, rendering the ring more electrophilic. nih.gov

Synthesis of Amino Acid Hydrazide Conjugates

A significant area of research involves the conjugation of the benzoxadiazole scaffold with amino acids to create novel therapeutic agents. acs.org Specifically, a series of N-substituted amino acid hydrazides have been synthesized using a modular, two-step approach. figshare.comnih.gov This methodology has proven effective in developing compounds with potent antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis. figshare.com

The synthesis begins with the coupling of an N-protected L-amino acid with a substituted aryl hydrazine (B178648) to form a protected amino acid hydrazide intermediate. acs.orgnih.gov Following deprotection, this intermediate is then coupled to the this compound moiety to yield the final conjugate. figshare.com This modularity allows for systematic variation of both the amino acid and the aryl hydrazine components, enabling detailed structure-activity relationship (SAR) studies. acs.orgfigshare.com Research has shown that the choice of the amino acid is a decisive factor in the inhibitory activity of the resulting compounds. figshare.com For instance, derivatives incorporating methionine demonstrated a significant increase in growth inhibition of M. tuberculosis compared to those with alanine. figshare.com

| Step | Description | Reactants | Reagents | Product |

| 1 | Peptide Coupling | N-protected L-amino acid, Substituted aryl hydrazine | HBTU or DCC | Protected amino acid hydrazide |

| 2 | Deprotection & Condensation | Protected amino acid hydrazide, Benzoxadiazole moiety | Deprotection agent, Coupling reagent | Benzoxadiazole amino acid hydrazide conjugate |

This interactive table summarizes the general two-step synthesis of benzoxadiazole amino acid hydrazide conjugates.

Development of Conjugated Systems Incorporating this compound Units

The potent electron-accepting nature of the this compound core makes it an ideal component for constructing π-conjugated systems with unique photophysical properties. These systems are central to the development of advanced materials for optoelectronic applications.

Design and Synthesis of π-Conjugated Architectures

Researchers have successfully incorporated the 2,1,3-benzoxadiazole unit into extended π-conjugated systems, often following a Donor-π-Acceptor-π-Donor (D-π-A-π-D) design. researchgate.netyoutube.com In these architectures, the electron-deficient benzoxadiazole serves as the central acceptor (A), flanked by π-conjugated spacers (e.g., alkynes) and terminated by electron-donating (D) groups. researchgate.netyoutube.com The synthesis of these complex molecules showcases the versatility of the benzoxadiazole core in building sophisticated molecular fluorophores. researchgate.netyoutube.com These materials are designed to exhibit specific light-absorbing and emitting properties, making them suitable for use in sensors and organic electronics.

Donor-Acceptor (D-A) Systems for Charge Transfer Applications

The D-A strategy is fundamental to creating materials with intramolecular charge transfer (ICT) characteristics. When a molecule with distinct donor and acceptor regions absorbs light, an electron can be promoted from the donor to the acceptor, creating a charge-separated excited state. The this compound unit is an excellent acceptor in such systems.

Fluorophores built on this core exhibit photophysical properties characteristic of ICT. researchgate.netyoutube.com For example, D-π-A-π-D systems containing this moiety display strong absorption in the visible region and solvent-dependent fluorescence, which is a hallmark of ICT states. researchgate.netyoutube.com The significant difference between the absorption and emission wavelengths, known as the Stokes' shift, is also attributed to the charge transfer nature of the excited state. researchgate.netyoutube.com The efficiency of these processes can be modulated by the strength of the donor and acceptor units and the nature of the solvent environment.

| Property | Value/Observation | Significance |

| Absorption Maximum (λabs) | ~419 nm | Absorption in the visible region due to π-π* transitions. researchgate.netyoutube.com |

| Fluorescence Emission | Strong, solvent-dependent | Indicates an intramolecular charge transfer (ICT) state. researchgate.netyoutube.com |

| Stokes' Shift | ~3,779 cm⁻¹ | Large shift confirms significant structural relaxation in the excited ICT state. researchgate.netyoutube.com |

| Electrochemical Band Gap | 2.48–2.70 eV | Correlates well with the optical band gap, useful for electronic device design. youtube.com |

This interactive table presents the key photophysical and electrochemical properties of D-A systems based on 2,1,3-benzoxadiazole.

Formation of Phenazine (B1670421) Scaffolds via Benzoxadiazole π-Core Evolution

A sophisticated synthetic strategy involves the transformation of the benzoxadiazole π-core into more complex heterocyclic structures like phenazines. Phenazines are electron-deficient chromophores with applications in chemical luminescence and materials science. figshare.com A copper-catalyzed method has been developed for the regioselective synthesis of phenazine N-oxides directly from benzoxadiazoles and diaryliodonium salts. figshare.comnih.gov

The process is initiated by the electrophilic arylation of the benzoxadiazole, which is then followed by a benzocyclization reaction to form the phenazine N-oxide. figshare.com This N-oxide can be subsequently reduced in situ to yield the final phenazine scaffold. figshare.com This π-core evolution provides a powerful route to construct larger, electron-deficient aromatic systems from readily available benzoxadiazole precursors, opening avenues for the creation of novel organic fluorescent materials. figshare.com

Preparation of Heterocyclic Analogues and Hybrid Systems

The this compound scaffold serves as a valuable starting material for the synthesis of more complex heterocyclic systems and hybrid molecules. A key synthetic strategy involves the reductive cleavage of the oxadiazole ring to generate in situ or isolate the corresponding 4-trifluoromethyl-benzene-1,2-diamine. This diamine is a versatile intermediate that can undergo condensation reactions with various electrophilic reagents to construct a wide array of new heterocyclic rings.

One of the most prominent applications of 4-trifluoromethyl-benzene-1,2-diamine, derived from the parent benzoxadiazole, is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a well-established and efficient method in heterocyclic chemistry. stackexchange.comrsc.org

The general reaction involves the condensation of 4-trifluoromethyl-benzene-1,2-diamine with a suitable 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto aldehyde, often under acidic or thermal conditions. This reaction proceeds via a cyclocondensation mechanism to afford the corresponding 6-(trifluoromethyl)quinoxaline (B1305570) derivative. The versatility of this method allows for the introduction of various substituents onto the quinoxaline ring system by simply changing the 1,2-dicarbonyl precursor.

For instance, the reaction of 4-trifluoromethyl-benzene-1,2-diamine with benzil (B1666583) (1,2-diphenylethane-1,2-dione) would yield 2,3-diphenyl-6-(trifluoromethyl)quinoxaline. Similarly, using glyoxal would produce the parent 6-(trifluoromethyl)quinoxaline. The reaction is generally high-yielding and provides a straightforward entry into a library of substituted quinoxaline analogues.

The table below illustrates the preparation of various 6-(trifluoromethyl)quinoxaline derivatives from 4-trifluoromethyl-benzene-1,2-diamine and different 1,2-dicarbonyl compounds.

Table 1: Synthesis of 6-(Trifluoromethyl)quinoxaline Analogues

| 1,2-Dicarbonyl Compound | R1 | R2 | Resulting Quinoxaline Derivative |

|---|---|---|---|

| Glyoxal | H | H | 6-(Trifluoromethyl)quinoxaline |

| Methylglyoxal | CH₃ | H | 2-Methyl-6-(trifluoromethyl)quinoxaline |

| Phenylglyoxal | C₆H₅ | H | 2-Phenyl-6-(trifluoromethyl)quinoxaline |

| Benzil | C₆H₅ | C₆H₅ | 2,3-Diphenyl-6-(trifluoromethyl)quinoxaline |

Beyond quinoxalines, the 4-trifluoromethyl-benzene-1,2-diamine intermediate can be utilized to construct other fused heterocyclic systems. For example, reaction with carboxylic acids or their derivatives can lead to the formation of 2-substituted-5-(trifluoromethyl)benzimidazoles. researchgate.netnih.govresearchgate.netrasayanjournal.co.in The reaction with phosgene (B1210022) or its equivalents can yield 5-(trifluoromethyl)benzimidazol-2-one. These examples highlight the utility of this compound as a precursor for generating a diverse range of heterocyclic analogues with potential applications in various fields of chemical research.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Trifluoromethyl-benzene-1,2-diamine |

| 6-(Trifluoromethyl)quinoxaline |

| 2-Methyl-6-(trifluoromethyl)quinoxaline |

| 2-Phenyl-6-(trifluoromethyl)quinoxaline |

| 2,3-Diphenyl-6-(trifluoromethyl)quinoxaline |

| 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline |

| 2-Substituted-5-(trifluoromethyl)benzimidazole |

| 5-(Trifluoromethyl)benzimidazol-2-one |

| Glyoxal |

| Methylglyoxal |

| Phenylglyoxal |

| Benzil |

| 2,3-Butanedione |

Advanced Spectroscopic and Electrochemical Characterization

Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation

UV-Visible Absorption Profiles and Electronic Transitions (e.g., π-π* transitions)

Specific UV-Visible absorption maxima and details on the electronic transitions for 5-(Trifluoromethyl)-2,1,3-benzoxadiazole are not documented in the available literature. For comparison, related benzoxadiazole derivatives show absorption bands that are highly dependent on the substituent and solvent. nih.gov

Fluorescence Emission Characteristics, Quantum Yields, and Stokes' Shifts

Experimental data on the fluorescence emission wavelength, quantum yield, and Stokes' shift for this compound could not be located. The fluorescence of benzoxadiazole derivatives is known to be sensitive to the electronic nature of its substituents. researchgate.net

Solvatochromic Effects on Optical Properties

While benzoxadiazole-based dyes are known to exhibit solvatochromism—a change in color and spectral properties with solvent polarity—specific studies quantifying this effect for this compound are absent from the reviewed literature. nih.gov

Electrochemical Studies for Energy Level Determination (e.g., Cyclic Voltammetry)

Measurement of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

No published cyclic voltammetry data exists from which the HOMO and LUMO energy levels of this compound can be determined. This technique is commonly used to estimate these frontier molecular orbital energies in related organic electronic materials. researchgate.netimist.ma

Analysis of Redox Potentials and Electron Transport Characteristics

Information regarding the specific redox potentials and electron transport characteristics of this compound is unavailable.

Structural Characterization via X-ray Crystal Structure Analysis

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is accomplished through X-ray crystal structure analysis. This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Despite a thorough review of scientific literature, specific experimental data from the X-ray crystal structure analysis of this compound is not publicly available at this time. The crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates for this specific compound, have not been reported in the searched databases.

Thermogravimetric Analysis for Thermal Stability Profiling

A comprehensive search of available scientific literature and databases did not yield specific thermogravimetric analysis data for this compound. Therefore, detailed research findings on its decomposition profile, including specific temperatures for mass loss and final char yield, are not available in the public domain. While studies on fluorinated benzoxadiazole polymers indicate that the inclusion of trifluoromethyl groups can enhance thermal stability, specific TGA data for the monomeric title compound is not reported. researchgate.netresearchgate.netmdpi.com

Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net By modeling electron density, DFT calculations can accurately predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. journaleras.com For 5-(Trifluoromethyl)-2,1,3-benzoxadiazole, DFT provides critical data on its stability, reactivity, and spectroscopic signatures.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy structure on the potential energy surface. qcware.com This process is crucial as the molecular conformation dictates its physical and chemical properties, including how it interacts with biological targets. For this compound, geometry optimization calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would establish the most stable conformer. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds have shown that the benzoxadiazole ring system is largely planar. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Benzoxadiazole Core Structure (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |

| C-N | 1.32 - 1.38 | C-N-O | 105 - 108 |

| N-O | 1.37 - 1.40 | N-O-N | 110 - 112 |

| C-CF3 | 1.48 - 1.50 | C-C-CF3 | 120 - 122 |

Molecular Electrostatic Potential (MEP) maps further elucidate charge distribution by visualizing the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Electron donor, likely localized on the benzoxadiazole ring |

| LUMO | -2.0 to -3.0 | Electron acceptor, potentially influenced by the CF3 group |

| HOMO-LUMO Gap | 4.0 to 4.5 | Indicates high kinetic stability |

Note: The values are representative based on similar heterocyclic compounds and serve to illustrate the output of FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orguci.edu It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the transition energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). youtube.comchemrxiv.org For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help interpret experimental spectra. mdpi.com These predictions are valuable for understanding the photophysical properties of the molecule, which is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com The calculations can also reveal the nature of the electronic transitions, such as whether they are localized on the ring system or involve charge transfer. arxiv.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.orgresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. openmedicinalchemistryjournal.com For this compound, docking studies would involve selecting a relevant protein target and computationally placing the compound into its binding pocket. The results are scored based on binding energy, with lower energies indicating a more favorable interaction. openmedicinalchemistryjournal.com The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

Table 3: Example Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 | Val25, Leu98, Phe101 |

| Inhibition Constant (Ki) (µM) | 1.0 to 10.0 | - |

| Key Interactions | Hydrogen Bonds, Hydrophobic Interactions | Asp150 (H-bond with oxadiazole N), Phe101 (π-π stacking) |

Note: This table is illustrative. The specific binding energy and interacting residues depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.me By analyzing physicochemical properties and molecular descriptors, QSAR models can predict the activity of new or untested compounds. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. fiveable.me To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required. Descriptors such as molecular weight, logP, and electronic properties would be calculated and correlated with activity to generate a predictive equation. Studies on related benzoxazole (B165842) and benzimidazole derivatives have successfully used QSAR to identify key structural features for activity against targets like VEGFR-2. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and avoid costly late-stage failures. nih.gov For this compound, ADMET profiling would predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities. The presence of the trifluoromethyl group can significantly influence metabolic stability and lipophilicity, making ADMET predictions particularly important for this compound. rjptonline.org

Table 4: Representative In Silico ADMET Profile Predictions

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Likely | May be suitable for CNS targets |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Note: This table presents a hypothetical ADMET profile to illustrate the types of parameters evaluated.

Reactivity and Mechanistic Studies of 5 Trifluoromethyl 2,1,3 Benzoxadiazole

Electrophilic Reactivity of the Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring, also known as benzofurazan, is an electron-deficient heterocyclic system. This electron deficiency is a result of the electron-withdrawing nature of the fused oxadiazole ring. Consequently, the benzene (B151609) portion of the molecule is significantly deactivated towards electrophilic aromatic substitution reactions. Compared to benzene, electrophilic attack on the benzoxadiazole core requires more forceful conditions and often leads to a mixture of products. nih.govlibretexts.org

The inherent reactivity of the benzoxadiazole ring itself generally directs electrophilic substitution to the 4- and 7-positions. This preference is attributed to the electronic structure of the bicyclic system. However, the presence of substituents on the ring can alter this regioselectivity. For the analogous 2,1,3-benzothiadiazole (B189464) (BTD), which is also electron-deficient, electrophilic substitution typically requires harsh conditions and can yield mixtures of C4- and C7-substituted products. nih.gov The introduction of a strong electron-withdrawing group like trifluoromethyl at the 5-position further deactivates the ring, making electrophilic attack even more challenging.

| Position | Reactivity toward Electrophiles | Influencing Factors |

| C4/C7 | Preferred sites for substitution | Inherent electronics of the benzoxadiazole ring |

| C5/C6 | Less reactive sites | --- |

Mechanisms of Benzocyclization Reactions

The formation of the 2,1,3-benzoxadiazole ring system typically proceeds through the cyclization of an ortho-substituted nitrobenzene (B124822) derivative. One common method involves the reduction of an o-nitroaniline precursor, which then cyclizes. Another established pathway is the deoxygenation of a benzofuroxan (B160326) (2,1,3-benzoxadiazole-1-oxide), which is often prepared by treating an o-nitroaniline with a hypochlorite (B82951) solution. nih.gov

For synthesizing derivatives with specific substitution patterns, such as the 5-(trifluoromethyl) moiety, the starting materials are key. The synthesis would likely begin with a 4-substituted-2-nitroaniline, where the substituent is the trifluoromethyl group. The cyclization mechanism to form the benzoxadiazole ring itself is a well-established process in heterocyclic chemistry. For instance, the formation of 2,1,3-benzoxadiazole can be achieved by refluxing 2,1,3-benzoxadiazole-1-oxide with triphenylphosphine (B44618). nih.gov

In a broader context of forming trifluoromethylated heterocycles, various cyclization strategies have been developed. These include [3+2] cycloadditions and cascade annulations, which have been successfully used to create trifluoromethyl-substituted triazoles and isoxazoles. mdpi.comrsc.orgnih.gov These methods often rely on generating a reactive intermediate, like a nitrile imine, which then undergoes a regioselective cycloaddition with a trifluoromethyl-containing synthon. mdpi.com While specific to other heterocyclic systems, these mechanisms highlight the synthetic strategies employed to incorporate a CF3 group into a cyclic framework.

Role of the Trifluoromethyl Group in Directing Regioselectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. nih.gov Its strong inductive effect significantly lowers the electron density of the aromatic ring to which it is attached. This deactivation has profound implications for the regioselectivity of further chemical transformations.

In the case of 5-(trifluoromethyl)-2,1,3-benzoxadiazole, the -CF3 group at the 5-position deactivates all positions on the benzene ring towards electrophilic attack. However, its influence is not uniform. As a meta-directing group in standard electrophilic aromatic substitution, it would direct incoming electrophiles to the positions meta to itself, which are the 4- and 6-positions. However, the inherent reactivity of the benzoxadiazole ring system favors substitution at the 4- and 7-positions. The interplay between the directing effect of the fused oxadiazole ring and the trifluoromethyl group determines the final regiochemical outcome.

Modern synthetic methods offer alternative pathways for regioselective functionalization that bypass the limitations of classical electrophilic substitution. For the related benzothiadiazole system, iridium-catalyzed C-H borylation has been shown to be a powerful tool for installing a boryl group at the C5 position, which can then be used in subsequent cross-coupling reactions to introduce a wide variety of functional groups in a highly regioselective manner. nih.gov Such strategies could potentially be applied to this compound to achieve functionalization at specific sites that are inaccessible through traditional methods.

| Feature | Description | Reference |

| Electronic Effect | Strong electron-withdrawing group | nih.gov |

| Influence on Reactivity | Deactivates the aromatic ring towards electrophilic substitution | nih.gov |

| Regiochemical Direction | Acts as a meta-director in classical electrophilic aromatic substitution | |

| Combined Effect | Competes with the inherent directing effect of the benzoxadiazole ring (positions 4 and 7) | nih.gov |

Investigation of Intramolecular Charge Transfer (ICT) States

Derivatives of 2,1,3-benzoxadiazole are well-known for their photophysical properties, which are often governed by intramolecular charge transfer (ICT). researchgate.net An ICT state arises in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. nih.govnih.gov

In this compound, the benzoxadiazole unit itself is a potent electron acceptor. The trifluoromethyl group is also a strong electron-withdrawing group, which further enhances the acceptor character of the entire molecule. When this core is attached to an electron-donating group, a classic donor-π-acceptor (D-π-A) structure is formed, which is conducive to the formation of an ICT state upon excitation. researchgate.net

The emission from such ICT states is often highly sensitive to the polarity of the surrounding environment. In polar solvents, the large dipole moment of the ICT state is stabilized, typically resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. nih.gov This solvatochromic behavior is a hallmark of ICT. Studies on related benzoxazole (B165842) and benzothiadiazole derivatives have demonstrated that the fluorescence properties can be finely tuned by modifying the donor and acceptor strengths of the substituents. rsc.orgnih.govnih.gov The presence of the trifluoromethyl group in the 5-position would be expected to significantly influence the energy of the ICT state and the resulting photophysical properties, such as the emission wavelength and quantum yield. nih.govrsc.org The process can sometimes involve a structural change in the excited state, such as rotation around a single bond, leading to a "twisted" intramolecular charge transfer (TICT) state, which may have distinct relaxation pathways, including non-radiative decay. semanticscholar.org

Advanced Applications and Functional Materials Development

Applications in Organic Electronic Devices and Photonics

The benzoxadiazole moiety is a well-established building block in the field of organic electronics and photonics, often utilized for its electron-accepting nature.

In the design of materials for Organic Light-Emitting Diodes (OLEDs), achieving high efficiency and stability is paramount. The strategy of thermally activated delayed fluorescence (TADF) allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, potentially enabling 100% internal quantum efficiency. beilstein-journals.org This process often relies on designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) states, which is typically achieved by spatially separating an electron-donating part from an electron-accepting moiety. beilstein-journals.org

In dye-sensitized solar cells (DSSCs), organic dyes absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO2). unimib.it The efficiency of this process depends on the dye's absorption spectrum, energy levels, and stability. The molecular design of these dyes often follows a donor-π-acceptor (D-π-A) architecture.

The 2,1,3-benzoxadiazole core and its sulphur analogue, benzothiadiazole, are frequently employed as the electron-accepting component in organic dyes for DSSCs. orientjchem.orgrsc.org Theoretical studies on related molecules like 2,1,3-Benzoxadiazole-5-carboxylic acid have shown that its energy levels are thermodynamically favorable for electron injection into the TiO2 conduction band, making it a potentially good photosensitizer. orientjchem.org Furthermore, research on other dye systems has demonstrated that incorporating a trifluoromethyl group can enhance molar extinction coefficients and improve photovoltaic performance by reducing charge recombination processes. unizar.es The combination of a benzoxadiazole acceptor with a trifluoromethyl group in 5-(Trifluoromethyl)-2,1,3-benzoxadiazole suggests it is a promising candidate scaffold for developing new, efficient dyes for DSSCs. rsc.orgunizar.es

Fluorescent chemical sensors and bioprobes are crucial tools for detecting and imaging biological and chemical species. The benzoxadiazole core is known for its environmentally sensitive fluorescence, making it a valuable fluorophore in the design of such probes. The development of radiotracers for Positron Emission Tomography (PET) imaging represents an advanced form of bioprobe development. While not involving the benzoxadiazole core, research has shown that a 5-trifluoromethyl-1,2,4-oxadiazole moiety can be successfully radiolabeled with fluorine-18. nih.gov This work highlights a novel radiofluorination method that could potentially be extended to other trifluoromethyl-containing heterocyclic molecules, paving the way for new PET tracers for imaging in cancer and central nervous system disorders. nih.gov Given the fluorescent nature of the benzoxadiazole scaffold, derivatives of this compound could be explored for their potential as fluorescent probes or as targets for similar advanced imaging techniques.

Supramolecular Chemistry and Molecular Recognition

The 2,1,3-benzoxadiazole unit is a valuable building block in supramolecular chemistry and the design of functional materials, primarily due to its electron-accepting nature and fluorescent properties.

Derivatives of 2,1,3-benzoxadiazole have been synthesized as fluorophores, often incorporated into a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture. In these systems, the benzoxadiazole acts as the central electron acceptor. These molecules exhibit strong fluorescence emission and their photophysical properties, such as the emission wavelength and quantum yield, are often highly sensitive to the solvent environment. This solvatochromism makes them excellent candidates for use as fluorescent probes in molecular recognition and chemical sensing applications.

The self-assembly and molecular recognition capabilities of such molecules are governed by non-covalent interactions. While crystal structures specific to this compound are not detailed, analysis of related trifluoromethylated heterocycles like 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one provides insight. The crystal structure of this compound reveals that molecules self-assemble through a network of N—H⋯O hydrogen bonds and other close intermolecular contacts, forming complex tape-like supramolecular motifs. Such directed interactions are fundamental to molecular recognition and the bottom-up construction of ordered nanoscale materials.

| Property | Observation for 2,1,3-Benzoxadiazole Fluorophores | Relevance to Supramolecular Chemistry |

|---|---|---|

| Architecture | Often used as an acceptor (A) in D-π-A-π-D systems. | Enables intramolecular charge transfer (ICT), a key feature for functional dyes. |

| Absorption | Maximum absorption (λmax) around 419 nm. | Absorption in the visible region is desirable for optical materials. |

| Emission | Strong, solvent-dependent fluorescence in the bluish-green region. | Sensitivity to the environment allows for use as a sensor or probe for molecular recognition events. |

| Aggregation | Can exhibit different fluorescent lifetimes attributed to monomeric vs. aggregated states. | The ability to aggregate is a fundamental property of self-assembling supramolecular systems. |

Structure Activity Relationships Sar and Design Principles for 5 Trifluoromethyl 2,1,3 Benzoxadiazole Derivatives

Influence of the Trifluoromethyl Group on Biological Potency and Electronic Performance

The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, and its incorporation into the 2,1,3-benzoxadiazole framework imparts several advantageous properties that significantly influence biological potency and electronic performance. mdpi.com

Enhanced Biological Potency: The -CF3 group is highly electronegative and lipophilic, characteristics that can profoundly impact a molecule's interaction with biological targets. mdpi.com Its presence can enhance binding affinity to enzymes and receptors by participating in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. For instance, in the context of anticancer agents, the trifluoromethyl group has been shown to enhance the cytotoxic performance of heterocyclic compounds. nih.govnih.gov Studies on related trifluoromethylated heterocycles, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have demonstrated promising anticancer activity against human cancer cell lines. nih.govnih.gov The high metabolic stability of the C-F bond also contributes to increased in vivo half-life, a desirable pharmacokinetic property. mdpi.com

Modulation of Electronic Properties: From an electronic standpoint, the trifluoromethyl group acts as a strong electron-withdrawing group. This property significantly influences the electronic structure of the 2,1,3-benzoxadiazole ring system. The electron-withdrawing nature of the -CF3 group can increase the reactivity of the molecule and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap often correlates with enhanced biological activity. nih.gov Furthermore, the high polarizability associated with the -CF3 group can also contribute to improved bioactivity. nih.govnih.gov

Impact of Positional Isomerism and Substituent Nature on Compound Activity and Photophysical Properties

The precise placement and chemical nature of substituents on the 5-(trifluoromethyl)-2,1,3-benzoxadiazole core are critical determinants of both biological activity and photophysical characteristics.

Positional Isomerism and Biological Activity: The regiochemistry of substitution can lead to significant variations in biological efficacy. For example, in a series of benzoxazole (B165842) derivatives, the position of electron-withdrawing and electron-releasing groups was found to modulate antimicrobial and antiproliferative effects. researchgate.net While specific SAR studies on positional isomers of this compound are not extensively detailed in the provided context, the principles observed in analogous heterocyclic systems underscore the importance of substituent placement for optimizing interactions with biological targets.

Substituent Effects on Photophysical Properties: The 2,1,3-benzoxadiazole core is known to be a component of fluorescent molecules. nih.govfrontiersin.orgnih.gov The introduction of various substituents, and their positions, can be used to tune the photophysical properties of these derivatives, such as their absorption and emission wavelengths. For instance, in 2,1,3-benzothiadiazole (B189464) derivatives, a closely related scaffold, the emissive behavior is strongly dependent on the position of the substituents. researchgate.net The introduction of a π-conjugated system associated with the 2,1,3-benzoxadiazole unit can lead to strong, solvent-dependent fluorescence emission, often attributed to an intramolecular charge transfer (ICT) state. nih.govfrontiersin.orgnih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, will influence the energy of the ICT state and thus the emission color.

| Substituent Type | Effect on Absorption Maximum (λmax) | Effect on Fluorescence Emission | Underlying Mechanism |

|---|---|---|---|

| π-conjugated systems | Shift to longer wavelengths (~419 nm) | Strong, solvent-dependent emission | Intramolecular Charge Transfer (ICT) |

| Electron-donating groups | Generally red-shifts λmax | Enhances fluorescence intensity | Increases electron density in the π-system |

| Electron-withdrawing groups | Generally blue-shifts λmax | Can quench fluorescence | Decreases electron density in the π-system |

Rational Design Strategies for Optimizing Efficacy and Selectivity

The development of potent and selective this compound derivatives necessitates a rational design approach. This involves the strategic modification of the lead compound to enhance its desired properties while minimizing off-target effects.

One common strategy is the introduction of specific functional groups to improve interactions with the biological target. For example, designing molecules that can form specific hydrogen bonds or hydrophobic interactions within the active site of an enzyme can significantly increase potency and selectivity. nih.gov

Another approach involves the use of bioisosteric replacements. The trifluoromethyl group itself is often used as a bioisostere for other groups, such as a chlorine atom, due to their similar steric demands. mdpi.com This principle can be extended to other parts of the molecule to fine-tune its properties.

Furthermore, the synthesis of a series of analogs with systematic variations in substituents allows for the establishment of a clear SAR. This information can then guide the design of next-generation compounds with improved efficacy and selectivity. For instance, a study on novel triazole derivatives as PRMT5 inhibitors demonstrated how systematic structural modifications led to the identification of a potent and selective inhibitor. nih.gov

Integration of Computational Methods in SAR Elucidation

Computational chemistry plays an increasingly vital role in understanding and predicting the SAR of novel compounds. nih.govresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are powerful tools for elucidating the interactions between this compound derivatives and their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov By visualizing the binding mode, researchers can understand the key interactions responsible for biological activity and rationally design modifications to improve binding affinity. nih.gov For example, docking studies have been used to understand the binding mode of histone deacetylase (HDAC) inhibitors based on a trifluoromethyloxadiazole scaffold. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules. nih.govfrontiersin.orgnih.gov This information can provide insights into properties such as the HOMO-LUMO gap, dipole moment, and polarizability, which can be correlated with biological activity and photophysical properties. nih.govnih.gov For example, DFT has been used to model the electronic structure of fluorophores containing a 2,1,3-benzoxadiazole unit to understand their excited and ground electronic states. nih.govfrontiersin.orgnih.gov

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting binding modes to biological targets | Key intermolecular interactions, binding affinity |

| QSAR | Predicting biological activity of new compounds | Correlation between structural features and activity |

| DFT | Modeling electronic structure and properties | HOMO-LUMO gap, dipole moment, polarizability |

Future Research Directions and Translational Outlook

Exploration of Novel and Efficient Synthetic Routes for Diversified 5-(Trifluoromethyl)-2,1,3-benzoxadiazole Derivatives

The foundation of any exploration into a chemical compound's potential lies in the ability to synthesize it and its analogues efficiently and with high diversity. While general methods for the synthesis of 2,1,3-benzoxadiazoles and trifluoromethylated aromatic compounds exist, the development of novel, high-yield, and regioselective synthetic strategies for this compound derivatives is a critical research frontier.

Future efforts will likely focus on:

Direct C-H Trifluoromethylation: Investigating late-stage C-H trifluoromethylation of the 2,1,3-benzoxadiazole core would provide a more atom-economical and streamlined approach to synthesizing the target compound and its derivatives.

Novel Cyclization Strategies: Developing new cyclization reactions starting from readily available precursors containing the trifluoromethyl group could offer alternative and more efficient pathways. For instance, methods analogous to the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, which has been successful for synthesizing 5-(trifluoromethyl)isoxazoles, could be adapted. rsc.org

Flow Chemistry Approaches: Utilizing microflow technology for trifluoromethylation and other synthetic steps can offer enhanced reaction control, improved safety, and scalability, as demonstrated for other heterocyclic systems.

A summary of general synthetic approaches for related trifluoromethylated heterocycles is presented in Table 1.

| Heterocycle | Synthetic Method | Reagents | Reference |

| 5-(Trifluoromethyl)isoxazoles | Denitrogenative cyclization of vinyl azides | Trifluoroacetic anhydride, NEt3 | rsc.org |

| 5-(Trifluoromethyl)-1,2,3-triazoles | Base-mediated cascade annulation | Diazo compounds, trifluoroacetimidoyl chlorides | rsc.org |

| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | Multi-step synthesis from thiosemicarbazide | CF3COOH, POCl3, NaNO2, HCl | nih.gov |

Development of Next-Generation Functional Materials with Enhanced Performance Characteristics

The potent electron-accepting nature of the this compound scaffold makes it an exceptional candidate for the development of advanced functional materials, particularly in the realm of organic electronics. The trifluoromethyl group can significantly influence the electronic properties, stability, and morphology of organic materials.

Future research will likely target:

Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound unit into the design of new emitters and host materials could lead to OLEDs with improved efficiency, color purity, and operational lifetime. The strong electron-withdrawing character can facilitate intramolecular charge transfer (ICT), a key process for efficient light emission. frontiersin.orgresearchgate.netnih.gov

Organic Photovoltaics (OPVs): As an electron-acceptor moiety, derivatives of this compound could be employed in the design of novel non-fullerene acceptors for OPVs, potentially leading to higher open-circuit voltages and power conversion efficiencies.

Fluorescent Sensors: The sensitivity of the 2,1,3-benzoxadiazole core's fluorescence to its local environment can be harnessed to develop highly selective and sensitive fluorescent sensors for various analytes, including ions and biomolecules. mdpi.comresearchgate.nettaylorfrancis.com The trifluoromethyl group could enhance the sensor's photostability and modulate its sensing properties.

Table 2 highlights the photophysical properties of some 2,1,3-benzoxadiazole and related trifluoromethylated derivatives, indicating their potential in optical applications.

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Application | Reference |

| 2,1,3-Benzoxadiazole Derivatives | ~419 | Varies with solvent | ~0.5 | Fluorophores | frontiersin.orgresearchgate.netnih.gov |

| Trifluoromethylated Quinoline Schiff Bases | 250-500 | Varies with solvent | 0.12-0.85 | Photophysical studies | nih.gov |

| 2,1,3-Benzothiadiazole (B189464) Derivatives | Varies | Varies | High | OLEDs, Sensors | nih.govresearchgate.net |

Deepening the Understanding of Reaction Mechanisms and Biological Interaction Pathways

A thorough understanding of the fundamental chemical and biological behavior of this compound is paramount for its rational application. This involves both experimental and computational approaches.

Key areas for future investigation include:

Mechanistic Studies of Photophysical Processes: Employing time-resolved spectroscopy and computational modeling to elucidate the excited-state dynamics, including intramolecular charge transfer, intersystem crossing, and non-radiative decay pathways. This knowledge is crucial for designing materials with tailored photophysical properties. researchgate.netresearchgate.net

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict the electronic structure, reactivity, and interaction of this compound derivatives with biological targets. researchgate.netresearchgate.netnih.gov This can guide the design of new molecules with specific functionalities.

Probing Biological Interactions: Investigating the interactions of these compounds with biomacromolecules such as proteins and nucleic acids to understand their mechanism of action at a molecular level. This is particularly relevant for the development of new therapeutic agents.

Translational Research for Potential Pharmaceutical and Technological Applications

The ultimate goal of fundamental research is often its translation into real-world applications. For this compound, there are promising avenues in both medicine and technology.

Translational efforts should focus on:

Drug Discovery: The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability and binding affinity. nih.govnih.gov Derivatives of this compound could be explored as potential anticancer, antiviral, or neuroprotective agents. nih.govresearchgate.netmdpi.com

Bioimaging: The fluorescent properties of these compounds make them attractive candidates for the development of probes for cellular imaging, allowing for the visualization of specific organelles or biological processes. nih.gov

Device Engineering: Collaborating with engineers to integrate novel this compound-based materials into electronic and photonic devices, such as flexible displays and wearable sensors. mdpi.com

Interdisciplinary Collaborations in Advancing this compound Research

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Future breakthroughs will be significantly accelerated by collaborations between:

Synthetic Chemists and Materials Scientists: To design and create new materials with optimized properties for specific applications.

Computational Chemists and Experimentalists: To create a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine computational models.

Biologists, Pharmacologists, and Medicinal Chemists: To identify and validate biological targets and to develop new therapeutic strategies based on this compound scaffolds.

Physicists and Engineers: To characterize the physical properties of new materials and to fabricate and test novel devices.

By fostering these collaborations, the scientific community can fully harness the potential of this compound and pave the way for transformative innovations in a wide range of fields.

Q & A

Basic: What computational methods are used to predict the photophysical properties of 5-(Trifluoromethyl)-2,1,3-benzoxadiazole derivatives?

Answer:

Time-dependent density functional theory (TD-DFT) with the PBE0 exchange-correlation functional and 6-31+G(d) basis set is widely employed to calculate absorption and emission wavelengths of benzoxadiazole derivatives. This method accurately predicts photophysical properties except in cases involving charge-transfer excited states, where deviations from experimental data may occur. Computational results should be validated against experimental UV-Vis and fluorescence spectra for critical applications .

Basic: How are this compound derivatives synthesized for use as fluorophores?

Answer:

A common strategy involves functionalizing the benzoxadiazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole groups, which modulate fluorescence properties. For example, bromomethyl derivatives (e.g., 5-(Bromomethyl)-2,1,3-benzoxadiazole) serve as intermediates for further substitutions. Reactions typically proceed under mild conditions (room temperature) with high regioselectivity .

Basic: What analytical techniques are used to characterize benzoxadiazole derivatives?

Answer:

Key methods include:

- NMR spectroscopy for structural elucidation (e.g., confirming substituent positions).

- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., C₇H₅BrN₂O: 213.03 g/mol) .

- UV-Vis and fluorescence spectroscopy to validate computational predictions of absorption/emission maxima .

Advanced: How can discrepancies between computational predictions and experimental photophysical data be resolved?

Answer:

Discrepancies often arise from charge-transfer states or solvent effects not fully captured by TD-DFT. To address this:

- Use polarizable continuum models (PCM) to account for solvent interactions.

- Compare experimental quantum yields with semiempirical calculations. Note that TD-DFT alone may fail to predict relative quantum yields accurately; hybrid experimental-computational workflows are recommended .

Advanced: What strategies improve the quantum yield of this compound-based fluorophores?

Answer:

- Substituent engineering : Electron-donating groups (e.g., -NH₂, -OCH₃) enhance fluorescence by reducing non-radiative decay.

- Rigidification : Conjugation with aromatic systems (e.g., triazoles) restricts rotational motion, increasing quantum yields.

- Solvent selection : Use low-polarity solvents to minimize solvatochromic quenching .

Advanced: How are benzoxadiazole derivatives applied in enantioselective detection of biomolecules?

Answer:

Derivatization reagents like DBD-S-M-Pro (a benzoxadiazole with an N-hydroxysuccinimide group) enable chiral resolution of amino acids via HPLC. The benzoxadiazole core provides fluorescence detection, while the chiral auxiliary (e.g., L-proline) ensures enantiomer discrimination. Optimization involves adjusting mobile phase pH and column temperature to enhance selectivity .

Advanced: What are the challenges in using benzoxadiazole derivatives for in vivo imaging?

Answer:

- Photobleaching : Fluorophores may degrade under prolonged excitation; incorporate protective groups (e.g., trifluoromethyl) to improve stability.

- Background noise : Autofluorescence in biological matrices can mask signals. Use time-resolved fluorescence or near-infrared derivatives to mitigate interference.

- Toxicity : Assess metabolic byproducts (e.g., bromomethyl intermediates) using cytotoxicity assays .

Advanced: How can charge-transfer excited states in benzoxadiazole derivatives be exploited for sensing applications?

Answer:

Charge-transfer states are sensitive to environmental changes (e.g., pH, polarity), making them ideal for ratiometric sensing. For example, 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-ED) exhibits polarity-dependent emission shifts, enabling detection of thiols in biological fluids. Calibration curves should be constructed in matrices mimicking the target environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.